N-(2-oxo-2-phenylethyl)-2-(pyridin-2-ylsulfanyl)acetamide
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Overview
Description
N-(2-oxo-2-phenylethyl)-2-(pyridin-2-ylsulfanyl)acetamide is a synthetic organic compound that features both a phenyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-phenylethyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Phenylethyl Intermediate: This can be achieved through the reaction of benzaldehyde with an appropriate reagent to form the 2-oxo-2-phenylethyl intermediate.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where the pyridine-2-thiol reacts with the intermediate.
Acetamide Formation: The final step involves the formation of the acetamide group, typically through an amidation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the pyridine ring.
Reduction: Reduction reactions could target the carbonyl group in the phenylethyl moiety.
Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Conditions for substitution reactions could involve bases or acids, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-oxo-2-phenylethyl)-2-(pyridin-2-ylsulfanyl)acetamide could have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-2-phenylethyl)-2-(pyridin-2-ylthio)acetamide
- N-(2-oxo-2-phenylethyl)-2-(pyridin-3-ylsulfanyl)acetamide
Uniqueness
The uniqueness of N-(2-oxo-2-phenylethyl)-2-(pyridin-2-ylsulfanyl)acetamide could lie in its specific structural features, such as the position of the pyridine ring and the nature of the substituents. These features could confer unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H14N2O2S |
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Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-phenacyl-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C15H14N2O2S/c18-13(12-6-2-1-3-7-12)10-17-14(19)11-20-15-8-4-5-9-16-15/h1-9H,10-11H2,(H,17,19) |
InChI Key |
WTAQGGCWGPNDBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)CSC2=CC=CC=N2 |
Origin of Product |
United States |
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